molecular formula C6H5ClO5S B3024509 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid CAS No. 1016760-03-4

4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid

Cat. No. B3024509
CAS RN: 1016760-03-4
M. Wt: 224.62 g/mol
InChI Key: QRSZZLROOTWVDV-UHFFFAOYSA-N
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Description

The compound “4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid” is a complex organic molecule that contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a carboxylic acid group (-COOH), a methyl group (-CH3), and a chlorosulfonyl group (-SO2Cl) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan ring, followed by functionalization to introduce the methyl, carboxylic acid, and chlorosulfonyl groups . The exact synthesis route would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, with the various functional groups attached at the appropriate positions . The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the chlorosulfonyl group could react with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the aromatic furan ring could contribute to its stability .

Scientific Research Applications

Organic Synthesis Applications

  • Synthesis of Furan Derivatives: Studies have shown that chlorosulfonyl compounds, similar to 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid, are crucial intermediates in the synthesis of complex furan derivatives, which are valuable for various chemical transformations and pharmaceutical applications (Qaisi, El-Abadelah, & Voelter, 2004). This research showcases the potential of such compounds in facilitating the creation of novel chemical structures.
  • Antimicrobial Activity: Another study reported the synthesis of bifunctional sulfonamide-amide derivatives starting from compounds structurally related to 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid. These derivatives demonstrated significant antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).

Material Science Applications

  • Biomass-derived Chemicals: A notable application in green chemistry involves the production of acid chloride derivatives from biomass-derived furfural compounds, analogous to 5-(chloromethyl)furan-2-carboxylic acid. Such derivatives are essential for producing biofuels and polymers, indicating the role of chlorosulfonyl compounds in sustainable material production (Dutta, Wu, & Mascal, 2015).

Medicinal Chemistry Applications

  • Bioactive Compound Synthesis: Research on the roots of Nicotiana tabacum led to the isolation of new furan-2-carboxylic acids with potential anti-tobacco mosaic virus activities. These studies suggest the utility of furan derivatives, like 4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid, in synthesizing compounds with biological activities, offering insights into new therapeutic avenues (Wu et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

properties

IUPAC Name

4-chlorosulfonyl-5-methylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO5S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSZZLROOTWVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chlorosulfonyl)-5-methylfuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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